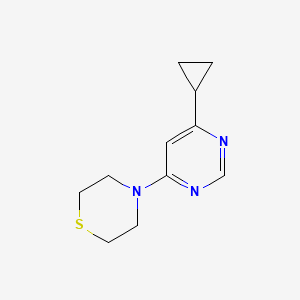

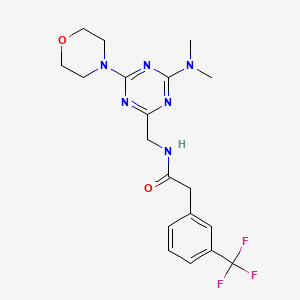

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic organic compound that has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The title compound serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a valuable building block in medicinal chemistry . Researchers use it in the development of drugs related to:

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Thirteen thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors . These compounds utilize both natural and non-natural L-amino acids as starting materials . DPP-IV inhibitors play a crucial role in managing conditions like type 2 diabetes .

Structural Characterization

The crystal and molecular structures of 4-(4-nitrophenyl)thiomorpholine have been characterized using X-ray crystallography , DFT calculations , and Hirshfeld surface analysis . The compound exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi-axial position on the six-membered thiomorpholine ring. The solid-state structure differs significantly from its morpholine analogue due to the formation of centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds and face-to-face aromatic stacking .

Amide-Coupling Reactions

After reducing the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be employed as a building block in amide-coupling reactions . The thiomorpholine group, with its sulfur atom, enhances lipophilicity and represents a metabolically soft spot due to easy oxidation .

Drug Development

Researchers explore the thiomorpholine group as a replacement for the morpholine group in drug molecules. The sulfur atom’s presence influences lipophilicity and metabolic stability, making it a valuable modification in drug design .

Propiedades

IUPAC Name |

4-(6-cyclopropylpyrimidin-4-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-2-9(1)10-7-11(13-8-12-10)14-3-5-15-6-4-14/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIKQBVVVHJGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2621770.png)

![4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2621773.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2621774.png)

![1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2621775.png)

![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2621785.png)

![Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2621789.png)